

Schisantherin C source and isolation from Schisandra sphenanthera

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Compound of Interest

Compound Name: Schisantherin C

Cat. No.: B1254676

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An In-depth Technical Guide to the Source and Isolation of **Schisantherin C** from Schisandra sphenanthera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera Rehd. et Wils., a member of the Schisandraceae family, is a significant medicinal plant, often referred to as "Nan Wuweizi" (Southern Wuweizi) in traditional Chinese medicine.[1][2][3] Its fruits are a rich source of bioactive lignans, which are credited with a range of pharmacological effects, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1][3][4] Among these lignans, **Schisantherin C**, a dibenzocyclooctadiene-type lignan, has been identified as a key chemical marker and a significant contributor to the therapeutic potential of the plant.[5][6][7]

This technical guide provides a comprehensive overview of the botanical source of **Schisantherin C** and details the methodologies for its extraction, isolation, and purification from the fruits of *S. sphenanthera*. The protocols described herein are synthesized from established scientific literature to provide researchers and drug development professionals with a practical framework for obtaining this high-value compound.

Botanical Source: Schisandra sphenanthera

Schisantherin C is naturally present in the dried, ripe fruits of *Schisandra sphenanthera*.^[5] This species is chemically distinct from its northern counterpart, *Schisandra chinensis*, and is noted for having a more diverse array of lignans.^{[1][6]} Studies have shown that the content of **Schisantherin C**, along with Schisantherin A and B, is significantly higher in *S. sphenanthera* compared to *S. chinensis*, making it the preferred source for the isolation of this particular compound.^[7] The primary plant part used for extraction is the fruit, which contains the highest concentration of these bioactive lignans.^{[8][9]}

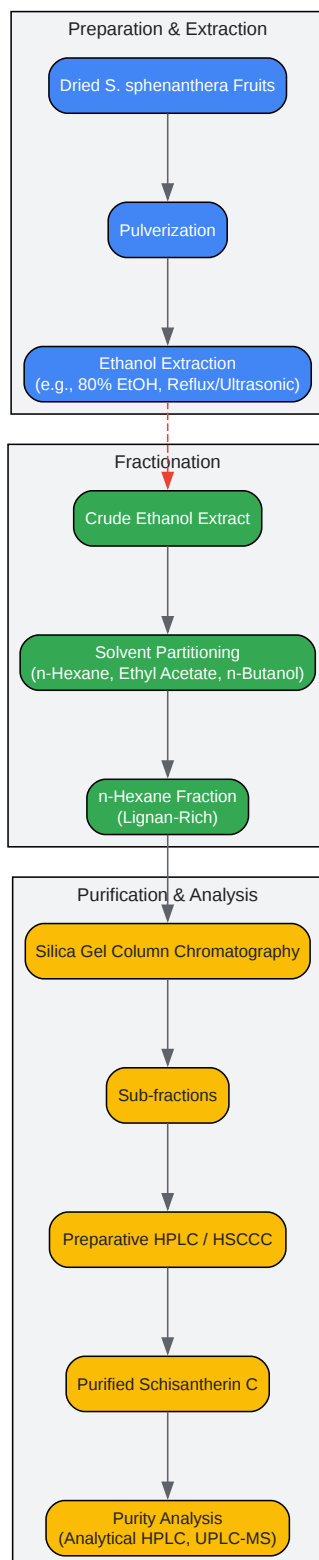
Extraction and Isolation Protocols

The isolation of **Schisantherin C** from *S. sphenanthera* is a multi-step process involving initial solvent extraction, followed by liquid-liquid partitioning to separate compounds by polarity, and concluding with chromatographic techniques for final purification.

General Experimental Workflow

The overall process for isolating **Schisantherin C** is depicted below. This workflow begins with the raw plant material and proceeds through several stages of refinement to yield the purified compound, with analytical checks at key stages.

Figure 1: General Workflow for Schisantherin C Isolation

[Click to download full resolution via product page](#)Caption: Figure 1: General Workflow for **Schisantherin C** Isolation.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices for lignan isolation from Schisandra species.^{[9][10]}

Step 1: Preparation of Plant Material and Crude Extraction

- **Drying and Pulverizing:** Procure dried, ripe fruits of *S. sphenanthera*. Grind the fruits into a coarse powder to increase the surface area for solvent penetration.
- **Solvent Extraction:**
 - Macerate the powdered fruit material (e.g., 2 kg) with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).^[9]
 - Employ a suitable extraction method such as heat reflux, Soxhlet extraction, or ultrasonic-assisted extraction (UAE) to enhance efficiency.^{[10][11]} For UAE, optimal conditions might include an ultrasonic power of 800 W for approximately 60 minutes.^[10]
 - Repeat the extraction process three times to ensure exhaustive recovery of lignans.
 - Combine the ethanol extracts and filter them to remove solid plant debris.
- **Concentration:** Evaporate the solvent from the combined filtrate under reduced pressure at a controlled temperature (e.g., 45-50°C) to yield the total crude extract.

Step 2: Liquid-Liquid Partitioning (Fractionation)

- **Resuspension:** Dissolve the concentrated crude extract (e.g., 340 g) in warm water (e.g., 3 liters).^[9]
- **Sequential Partitioning:**
 - Transfer the aqueous suspension to a large separatory funnel.
 - Perform successive extractions with solvents of increasing polarity. First, partition against n-hexane to isolate non-polar compounds, including many dibenzocyclooctadiene lignans.

- Next, partition the remaining aqueous layer against ethyl acetate to recover moderately polar compounds.
- Finally, partition against n-butanol for more polar constituents.[\[9\]](#)
- Fraction Collection: Collect each solvent layer and evaporate the solvent under reduced pressure. The n-hexane fraction is typically enriched with **Schisantherin C** and other related lignans.

Step 3: Chromatographic Purification

- Silica Gel Column Chromatography:
 - Subject the dried n-hexane fraction (e.g., 50 g) to column chromatography on a silica gel (100-200 mesh) column.[\[9\]](#)
 - Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 60:1 v/v).[\[9\]](#)
 - Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Fine Purification:
 - Combine fractions containing the target compound, **Schisantherin C**.
 - Further purify these combined fractions using methods capable of higher resolution, such as preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[\[2\]](#) HSCCC has proven effective for separating structurally similar lignans from *S. sphenanthera*.[\[2\]](#)[\[12\]](#)
 - The final purification should yield **Schisantherin C** with high purity (>98%).

Step 4: Structural Identification and Purity Analysis

- Analysis: Confirm the identity of the isolated compound as **Schisantherin C** using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[\[2\]](#)[\[8\]](#)

- Quantification and Purity Check: Determine the final purity using analytical HPLC with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).^{[1][3][6]}

Quantitative Data Presentation

The yield of **Schisantherin C** can vary based on the source material, harvest time, and extraction efficiency. The following tables provide an illustrative summary of expected yields from a representative isolation process and typical parameters for analytical validation.

Table 1: Illustrative Yields from a 2 kg Batch of *S. sphenanthera* Fruits

Stage	Product	Starting Mass	Yielded Mass	Percentage Yield (%)	Notes
Extraction	Total Crude Extract	2000 g	350 g	17.5%	Based on 80% ethanol extraction.[9]
Partitioning	n-Hexane Fraction	340 g	50 g	14.7% (of crude)	Lignan-rich fraction.[9]
Partitioning	Ethyl Acetate Fraction	340 g	24 g	7.1% (of crude)	Contains semi-polar compounds. [9]
Partitioning	n-Butanol Fraction	340 g	105 g	30.9% (of crude)	Contains polar compounds. [9]
Purification	Purified Schisantherin C	50 g	Varies	Varies	Yield depends heavily on the initial concentration in the plant material and purification efficiency.

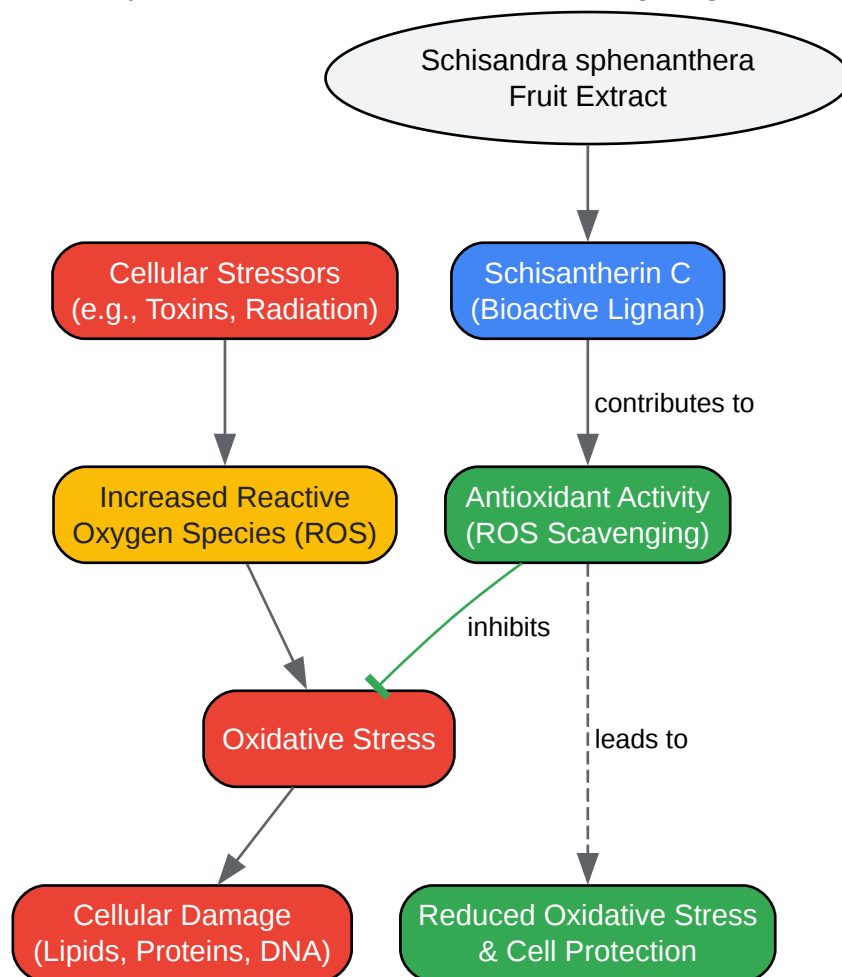
Table 2: HPLC Parameters for Quantitative Analysis of Lignans

Parameter	Specification
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient of Acetonitrile and Water
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Column Temperature	30 °C
Reference	HPLC-UV is a preferred method for quantitative analysis. [1] [3]

Bioactivity Context: Antioxidant Pathway

Schisantherin C is a significant contributor to the potent antioxidant activity of *S. sphenanthera* extracts.[\[6\]](#)[\[7\]](#)[\[13\]](#) This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases. The diagram below illustrates the conceptual role of **Schisantherin C** in mitigating oxidative stress.

Figure 2: Conceptual Role of Schisantherin C in Mitigating Oxidative Stress



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